4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-{[3-(4-FLUOROBENZOYL)PHENYL]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, an imino group, and a naphthalene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[3-(4-FLUOROBENZOYL)PHENYL]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the condensation of 4-fluorobenzoyl chloride with 3-aminophenyl to form the corresponding amide. This intermediate is then reacted with naphthalene-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[3-(4-FLUOROBENZOYL)PHENYL]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(E)-{[3-(4-FLUOROBENZOYL)PHENYL]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 4-[(E)-{[3-(4-FLUOROBENZOYL)PHENYL]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in inflammation pathways can result in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[3-(4-CHLOROBENZOYL)PHENYL]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE
- 4-[(E)-{[3-(4-METHYLBENZOYL)PHENYL]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE
Uniqueness
4-[(E)-{[3-(4-FLUOROBENZOYL)PHENYL]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H20FNO3 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
[4-[[3-(4-fluorobenzoyl)phenyl]iminomethyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C31H20FNO3/c32-25-15-13-23(14-16-25)30(34)24-7-3-8-26(19-24)33-20-21-11-17-27(18-12-21)36-31(35)29-10-4-6-22-5-1-2-9-28(22)29/h1-20H |
InChI Key |
IWLKXJYRVYOIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NC4=CC=CC(=C4)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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